molecular formula C5H10O2 B13883488 2-Propoxyacetaldehyde

2-Propoxyacetaldehyde

Cat. No.: B13883488
M. Wt: 102.13 g/mol
InChI Key: YFPMKTSZVUDZDO-UHFFFAOYSA-N
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Description

It features an aldehyde functional group (-CHO) and a propoxy ether substituent (-OCH₂CH₂CH₃) attached to the adjacent carbon. This compound is likely used in organic synthesis, particularly as an intermediate for pharmaceuticals, fragrances, or specialty polymers. Its reactivity stems from the electrophilic aldehyde group, which participates in condensation, oxidation, and nucleophilic addition reactions.

Properties

IUPAC Name

2-propoxyacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h3H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPMKTSZVUDZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propoxyacetaldehyde can be synthesized through the reaction of acetaldehyde with propanol in the presence of an acid catalyst. The reaction typically involves the nucleophilic addition of propanol to the carbonyl group of acetaldehyde, followed by dehydration to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-Propoxyacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propoxyacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-propoxyacetaldehyde involves its reactivity with nucleophiles due to the presence of the electrophilic carbonyl group. This reactivity allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights key aldehydes for comparative analysis:

(a) Acetaldehyde (CH₃CHO)

  • Toxicity : Inhalation studies in rodents show nasal lesions (e.g., squamous metaplasia) at concentrations ≥ 400 ppm. Similar respiratory effects are observed in humans, with irritation thresholds as low as 25 ppm .
  • Reactivity : Highly volatile and reactive, forming acetals and undergoing oxidation to acetic acid.

(b) Propionaldehyde (CH₃CH₂CHO)

  • Structure : Contains a three-carbon chain (ethyl group adjacent to -CHO).
  • Toxicity : Induces nasal lesions comparable to acetaldehyde in rodent studies, with subchronic exposure thresholds at 200–400 ppm. The U.S. EPA emphasizes its structural and toxicological similarity to acetaldehyde, suggesting shared mechanisms of mucosal damage .
  • Reactivity : Less volatile than acetaldehyde due to longer alkyl chain; participates in analogous aldehyde reactions.

(c) Butyraldehyde (CH₃(CH₂)₂CHO) and Isobutyraldehyde ((CH₃)₂CHCHO)

  • Structure : Four-carbon aldehydes (linear vs. branched).
  • Both compounds exhibit lower volatility, prolonging respiratory exposure .

Key Differentiators for 2-Propoxyacetaldehyde

  • Metabolism : The ether linkage could alter metabolic pathways (e.g., slower oxidation to carboxylic acids compared to acetaldehyde or propionaldehyde).
  • Toxicity Prediction: Based on structural analogs, this compound may cause respiratory irritation, but the propoxy group might mitigate acute toxicity by reducing reactivity or volatility.

Data Table: Comparative Properties of Aldehydes

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Toxicity Endpoints (Rodent Studies) Volatility
Acetaldehyde 44.05 20.2 Nasal lesions at ≥400 ppm High
Propionaldehyde 58.08 48.8 Nasal lesions at 200–400 ppm Moderate
Butyraldehyde 72.11 74.8 Severe irritation at 100–300 ppm Low
This compound* ~102.12 (estimated) ~150–170 (estimated) Predicted irritation (no direct data) Low

*Estimated values based on structural analogs.

Notes and Limitations

Data Gaps: No specific studies on this compound were identified in the provided evidence.

Toxicological Uncertainty : While acetaldehyde and propionaldehyde data suggest respiratory risks, the propoxy group’s impact on toxicity (e.g., metabolic detoxification or bioaccumulation) remains unverified .

Regulatory Implications : Regulatory frameworks for aldehydes (e.g., OSHA exposure limits) should be cautiously applied to this compound until targeted studies are conducted.

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